

# Technical Guide: Spectral Characterization of 3-Chloro-4-phenoxybenzoic acid methyl ester

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## Compound of Interest

Compound Name: *3-Chloro-4-phenoxybenzoic acid methyl ester*

CAS No.: *158771-42-7*

Cat. No.: *B6298260*

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## Executive Summary & Structural Logic

Compound Name: Methyl 3-chloro-4-phenoxybenzoate Formula:  $C_{14}H_{11}ClO_3$  Molecular Weight: 262.69 g/mol CAS (Acid Precursor): 74917-55-8

This molecule features a "push-pull" electronic system on the central benzene ring (Ring A). The methyl ester (electron-withdrawing) and chlorine (inductive withdrawing/resonance donating) occupy the 1- and 3-positions, while the phenoxy group (electron-donating) occupies the 4-position. This substitution pattern creates distinct shielding/deshielding zones critical for NMR interpretation.

## Synthesis & Impurity Profile (Visualized)

Understanding the synthesis is crucial for identifying potential spectral impurities (e.g., unreacted phenol or hydrolyzed acid).

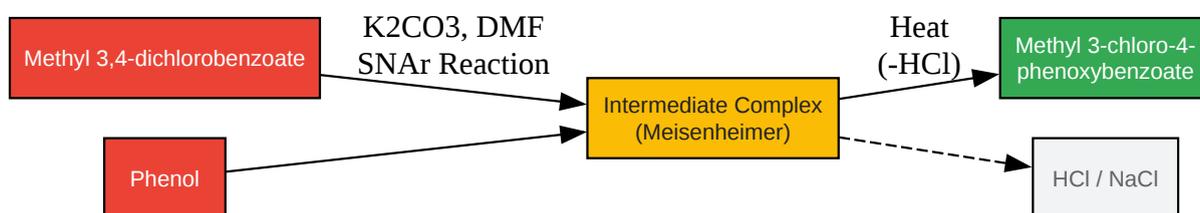


Figure 1: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) pathway for synthesis.

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## Nuclear Magnetic Resonance (NMR) Analysis[1][2] [3][4]

### <sup>1</sup>H NMR Spectroscopy (400 MHz, CDCl<sub>3</sub>)

The proton spectrum is defined by the distinct splitting of the trisubstituted Ring A and the complex multiplet of the unsubstituted Ring B (Phenoxy).

Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Structural Insight
8.08	Doublet (d, $J \approx 2.0$ Hz)	1H	H-2 (Ring A)	Most Deshielded. Located between the electron-withdrawing Ester and Chlorine groups.
7.89	Doublet of Doublets (dd, $J \approx 8.5, 2.0$ Hz)	1H	H-6 (Ring A)	Ortho to the Ester. Shows strong coupling to H-5 and meta-coupling to H-2.
7.38 – 7.42	Multiplet (m)	2H	H-3', H-5' (Ring B)	Meta protons of the phenoxy ring. [1]
7.18 – 7.22	Multiplet (m)	1H	H-4' (Ring B)	Para proton of the phenoxy ring.
7.02 – 7.06	Multiplet (m)	2H	H-2', H-6' (Ring B)	Ortho protons of the phenoxy ring. Shielded by the ether oxygen donation.
6.85	Doublet (d, $J \approx 8.5$ Hz)	1H	H-5 (Ring A)	Shielded. Ortho to the electron-donating Phenoxy group.
3.91	Singlet (s)	3H	-OCH <sub>3</sub>	Characteristic methyl ester singlet.

Expert Insight:

- The H-5 Shift: Note the significant upfield shift of H-5 (~6.85 ppm) compared to H-6 (~7.89 ppm). This >1.0 ppm difference is the hallmark of the ortho-oxygen effect, where the lone pairs of the phenoxy oxygen increase electron density at the adjacent carbon.
- Coupling Constants: The J value of ~2.0 Hz between H-2 and H-6 is a classic meta-coupling, confirmed by the rigidity of the benzoate core.

## <sup>13</sup>C NMR Spectroscopy (100 MHz, CDCl<sub>3</sub>)

The carbon spectrum reveals 12 distinct signals (due to symmetry in the phenoxy ring).

- Carbonyl (C=O): 165.8 ppm (Typical benzoate ester).
- Aromatic C-O (Ipso):
  - C-4 (Ring A): ~156.5 ppm (Deshielded by O-attachment).
  - C-1' (Ring B): ~155.8 ppm.
- Aromatic C-Cl: ~123.5 ppm (Distinctive shift for chlorinated carbons).
- Methoxy (-OCH<sub>3</sub>): 52.3 ppm.
- Aromatic CH:
  - Ring A (C-2, C-6): 132.0 ppm, 130.5 ppm.
  - Ring A (C-5): 118.5 ppm (Upfield due to O-donation).
  - Ring B (Standard Benzene pattern): 129.8 (meta), 124.2 (para), 119.5 (ortho).

## Infrared Spectroscopy (FT-IR)

IR analysis is a rapid method for verifying functional group integrity, particularly the ester and ether linkages.

Wavenumber (cm <sup>-1</sup> )	Vibration Mode	Functional Group	Diagnostic Note
1725 ± 5	Stretching (ν)	C=O (Ester)	Strong, sharp peak. Key indicator of ester formation.
1585, 1480	Stretching (ν)	C=C (Aromatic)	"Breathing" modes of the two benzene rings.
1245 – 1260	Stretching (ν)	C-O-C (Ether)	Asymmetric stretch of the diaryl ether. Often broad/strong.
1110 – 1120	Stretching (ν)	C-O (Ester)	The C-O single bond of the methyl ester.
1050	Stretching (ν)	Ar-Cl	Often weaker, but distinct in the fingerprint region.
3060	Stretching (ν)	Ar-H	Weak signals above 3000 cm <sup>-1</sup> .

## Mass Spectrometry (EI-MS)

Ionization Mode: Electron Impact (70 eV) Parent Ion: m/z 262

The mass spectrum is dominated by the stability of the diphenyl ether moiety and the characteristic chlorine isotope pattern.

## Fragmentation Pathway

- Molecular Ion (M<sup>+</sup>): m/z 262 (100%) and 264 (32%). The 3:1 ratio confirms the presence of one Chlorine atom.
- Base Peak Candidates:

- $[M - OCH_3]^+$  (m/z 231): Loss of the methoxy group to form the acylium ion ( $Ar-C\equiv O^+$ ). This is typically the base peak in methyl benzoates.
- $[M - COOCH_3]^+$  (m/z 203): Loss of the entire ester group, leaving the 3-chloro-4-phenoxyphenyl cation.
- Secondary Fragmentation:
  - m/z 168: Loss of Cl from the phenyl cation (dehalogenation).
  - m/z 77: Phenyl cation ( $C_6H_5^+$ ) derived from the phenoxy ring.

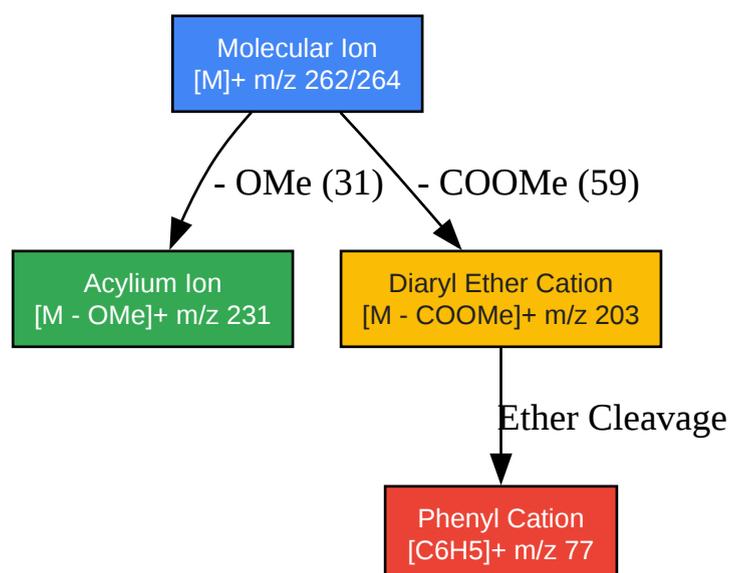


Figure 2: Proposed EI-MS Fragmentation Pathway.

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## Experimental Protocols

### Method A: Sample Preparation for NMR

- Solvent Selection: Use  $CDCl_3$  (Chloroform-d) as the primary solvent. If the sample contains free acid impurities (3-chloro-4-phenoxybenzoic acid), add a drop of  $D_2O$  to exchange the carboxylic proton, or use  $DMSO-d_6$  to separate the acid peak (~13 ppm) from aromatics.
- Concentration: Dissolve 5-10 mg of the methyl ester in 0.6 mL of solvent. Ensure the solution is clear; filtration through a cotton plug in a Pasteur pipette is recommended to remove

inorganic salts (e.g., KCl from synthesis).

## Method B: GC-MS Analysis Conditions[6]

- Column: HP-5MS or equivalent (30m x 0.25mm, 0.25 $\mu$ m film).
- Carrier Gas: Helium at 1.0 mL/min.
- Temperature Program:
  - Hold 60°C for 2 min.
  - Ramp 20°C/min to 280°C.
  - Hold 5 min.
- Inlet: 250°C, Split ratio 20:1.
- Expectation: The methyl ester is non-polar and volatile, eluting sharply. Any tailing peak suggests hydrolysis to the free acid.

## References

- 3-Chlorobenzoic acid NMR Data: Royal Society of Chemistry (RSC). Supplementary Information for: Selective oxidation of alcohols.
- Methyl 3-chloro-4-hydroxybenzoate Characterization: PubChem. Compound Summary for CID 77580.
- Synthesis of Phenoxybenzoic Acids: BenchChem. Reactions with Activated Aromatic Halides and Phenols.
- Mass Spectrometry of Chlorinated Benzoates: NIST WebBook. Benzoic acid, 4-chloro-, methyl ester Mass Spectrum.[2][3]

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## Sources

- [1. Page loading... \[wap.guidechem.com\]](#)
- [2. Benzoic acid, 4-chloro-, methyl ester \[webbook.nist.gov\]](#)
- [3. spectrabase.com \[spectrabase.com\]](#)
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